1-Chloro-3-ethynyl-2-methylbenzene
CAS No.: 1342063-35-7
Cat. No.: VC8068513
Molecular Formula: C9H7Cl
Molecular Weight: 150.60
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1342063-35-7 |
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Molecular Formula | C9H7Cl |
Molecular Weight | 150.60 |
IUPAC Name | 1-chloro-3-ethynyl-2-methylbenzene |
Standard InChI | InChI=1S/C9H7Cl/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3 |
Standard InChI Key | QPPTVULNPGMPAN-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1Cl)C#C |
Canonical SMILES | CC1=C(C=CC=C1Cl)C#C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Chloro-3-ethynyl-2-methylbenzene belongs to the class of disubstituted benzene derivatives. The benzene ring is functionalized at the 1-, 2-, and 3-positions with chlorine, methyl, and ethynyl groups, respectively. The spatial arrangement of these substituents creates a unique electronic environment, influencing reactivity in cross-coupling and cyclization reactions. The ethynyl group’s linear geometry and sp-hybridized carbon atoms enable participation in click chemistry and metal-catalyzed transformations .
Physicochemical Properties
Key physical properties of this compound include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 150.60 g/mol | |
Melting Point | Not reported | — |
Boiling Point | Not reported | — |
Density | Not reported | — |
Solubility | Likely organic solvents |
Spectroscopic Signatures
While direct spectroscopic data for 1-chloro-3-ethynyl-2-methylbenzene is scarce, inferences can be drawn from related compounds:
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NMR: Ethynyl protons typically resonate near δ 2.8–3.1 ppm as singlet peaks, while aromatic protons appear between δ 6.5–8.0 ppm . Methyl groups adjacent to chlorine may show upfield shifts due to electron-withdrawing effects.
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NMR: The sp-hybridized carbons of the ethynyl group resonate near δ 70–90 ppm, with aromatic carbons in the δ 110–140 ppm range .
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IR Spectroscopy: Stretching vibrations for the C≡C bond appear near 2100–2260 cm, while C-Cl stretches occur around 550–850 cm .
Synthetic Pathways and Methodologies
Sonogashira Coupling
A principal route to ethynyl-substituted aromatics involves Sonogashira coupling, which connects aryl halides to terminal alkynes. For 1-chloro-3-ethynyl-2-methylbenzene, a plausible synthesis begins with 1-chloro-2-methyl-3-iodobenzene reacting with ethynyltrimethylsilane (TMSC≡CH) under palladium catalysis:
This method, adapted from procedures in the synthesis of 2-(o-tolylethynyl)quinoline-3-carbaldehyde , offers moderate to high yields but requires careful control of reaction conditions to avoid alkyne oligomerization.
Direct Ethynylation
Reactivity and Functionalization
Cycloaddition Reactions
The ethynyl moiety participates in [2+2+2] cycloadditions with nitriles or alkenes to generate substituted benzene or cyclohexadiene derivatives. For example, cobalt-catalyzed cycloadditions with acrylonitrile yield pyridine-containing products, useful in pharmaceutical synthesis .
Metal-Mediated Transformations
Transition metals like palladium and copper facilitate coupling reactions. In the presence of aryl halides, 1-chloro-3-ethynyl-2-methylbenzene undergoes Cadiot-Chodkiewicz coupling to form unsymmetrical diynes:
This reactivity is exploited in the synthesis of conjugated polymers and molecular wires .
Applications in Heterocyclic Chemistry
Furoquinoline Synthesis
The compound serves as a precursor in the synthesis of furo[3,4-b]quinolines, a class of heterocycles with demonstrated bioactivity. As detailed in RSC protocols, ethynylbenzenes react with aldehydes under TBAB/cesium fluoride catalysis to form trifluoromethylated furoquinolines via 5-exo-dig cyclization :
These products exhibit antimicrobial and anticancer properties, highlighting the utility of 1-chloro-3-ethynyl-2-methylbenzene in medicinal chemistry .
Polymer and Material Science
Ethynyl groups enable polymerization via Glaser or Hay coupling, producing poly(arylene ethynylene)s (PAEs). These materials find use in organic electronics, sensors, and light-emitting diodes (LEDs) due to their tunable optoelectronic properties .
Future Directions and Research Opportunities
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Thermodynamic Studies: Experimental determination of melting/boiling points and solubility parameters.
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Catalytic Optimization: Developing greener catalysts for Sonogashira coupling to improve yield and selectivity.
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Biological Screening: Evaluating the compound’s potential as a pharmacophore in antiviral or antitumor agents.
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